6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological applications and its unique chemical structure.
Preparation Methods
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 2,4-difluoroaniline with cyclopropyl isocyanate to form the intermediate, which is then reacted with pyrimidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Chemical Reactions Analysis
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Scientific Research Applications
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and inhibiting their growth .
Comparison with Similar Compounds
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives such as:
6-Cyclopropyl-N-(2,5-difluorophenyl)pyrimidine-4-carboxamide: Similar in structure but with a different position of the fluorine atoms, which may result in different biological activities.
Pyridazine derivatives: These compounds also contain nitrogen atoms in their ring structure and exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMLXXJRPYNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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